[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine
Description
Properties
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONBFGUFWKYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1H-indole Derivatives
- The indoline core can be prepared by hydrogenation of indole or via cyclization reactions starting from appropriate precursors.
- Protection of the amine group is often done using tert-butoxycarbonyl (Boc) groups to facilitate subsequent reactions.
- Example: Treatment of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with Boc anhydride in dichloromethane at room temperature for 2 hours yields tert-butyl protected intermediates with yields around 78%.
Functionalization of Pyridine Ring
- The pyridine ring is functionalized at the 3-position with a methanamine group, often introduced via nucleophilic substitution or reductive amination.
- Use of coupling agents such as triphosgene or 4-nitrophenyl chloroformate facilitates the formation of carbamate or urea linkages between the pyridine and indoline moieties.
- Reaction conditions typically involve solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), with bases such as triethylamine or diisopropylethylamine to neutralize acids formed during the reaction.
Coupling Reactions
- Coupling of the indoline derivative to the pyridine ring is achieved by reacting the protected amine intermediates with activated pyridine derivatives.
- Typical conditions include stirring at room temperature or mild heating (up to 60°C) for several hours to overnight.
- Purification is commonly done by silica gel column chromatography using gradients of dichloromethane/methanol or ethyl acetate/heptane mixtures.
Representative Experimental Data Table
| Step | Reactants & Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection of Indoline | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, Boc2O, Et3N | DCM | 20°C | 2 h | 78 | Formation of tert-butyl protected intermediate |
| Carbamate Formation | Intermediate, 4-nitrophenyl chloroformate, DIPEA | THF | RT | Overnight | 68 | Activation of amine for coupling |
| Coupling with Pyridine Derivative | Activated intermediate, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, DIPEA | DCM/DMF | RT to 60°C | 20 h to 3 days | 10-68 | Formation of final coupled product |
| Purification | Silica gel chromatography | - | - | - | - | Gradient elution with DCM/MeOH or EtOAc/Heptane |
Detailed Research Findings
- The use of 4-nitrophenyl chloroformate as a coupling reagent is effective for activating amines to form carbamates, which then react with the indoline derivative to form the desired product with moderate to good yields (up to 68%).
- Triethylamine and diisopropylethylamine serve as bases to scavenge HCl generated during the reaction, improving reaction efficiency.
- Reaction times vary from 2 hours for protection steps to several days for coupling reactions, indicating the need for careful monitoring.
- Purification by column chromatography is essential to isolate the product from side products and unreacted starting materials.
- NMR and mass spectrometry data confirm the structure and purity of the synthesized compound, with characteristic signals corresponding to the indoline and pyridine moieties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole and pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Insights
Recent studies have focused on synthesizing derivatives of 2,3-dihydroindole and pyridine compounds. For instance, a synthesis method involving N-alkylation has been explored to yield various derivatives that exhibit significant biological activities. This synthetic approach allows for the modification of functional groups that can enhance the compound's efficacy against specific targets .
Anticancer Activity
Research indicates that indole derivatives, including those related to [6-(2,3-dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine, exhibit anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on similar indole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that derivatives can significantly reduce the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells. This suggests a potential application in treating inflammatory diseases .
Neuroprotective Effects
Indole-based compounds have been associated with neuroprotective activities. Some studies suggest that modifications at specific positions of the indole ring can enhance the compound's ability to prevent neuronal cell death associated with neurodegenerative diseases like Alzheimer's. The presence of nitrogen-containing heterocycles appears crucial for these protective effects .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been evaluated against various bacterial strains. Results indicate significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
Antidiabetic Effects
Emerging research suggests that certain indole derivatives may possess antidiabetic properties. The modulation of glucose metabolism and insulin sensitivity has been observed in preclinical models. This opens avenues for developing new therapeutic agents for diabetes management .
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in material science. Its unique chemical structure allows it to be integrated into polymers and coatings, enhancing their mechanical properties and thermal stability .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a derivative of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of action in a mouse model of arthritis. Treatment with the compound resulted in reduced joint swelling and histological improvements compared to untreated controls, demonstrating its therapeutic potential.
Mechanism of Action
The mechanism of action of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole and pyridine rings allow the compound to mimic the structure of natural neurotransmitters, enabling it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting neurological function.
Comparison with Similar Compounds
Key Insights :
- Chloro and methyl groups enhance bioactivity and solubility compared to simpler pyridine derivatives .
Indole/Indazole Hybrids
Compounds combining indole/indazole with pyridine or other heterocycles demonstrate varied pharmacological profiles:
Key Insights :
- Benzodiazole-pyridine hybrids exhibit strong anticancer activity due to DNA intercalation or enzyme inhibition .
- The target compound’s dihydroindole may confer unique receptor specificity compared to benzodiazole or benzyl-substituted analogs.
Heterocyclic Variations in Methanamine Derivatives
Substitution of the pyridine ring with other heterocycles significantly alters bioactivity:
| Compound Name | Heterocycle Type | Notable Properties | Reference |
|---|---|---|---|
| [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine | Dimethylphosphoryl at C6 | Enhanced nucleophilicity; bioactive potential | |
| 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine | Pyrrolidine + pyridine | Stereochemical specificity for CNS targets | |
| (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine | Pyrazole + iodine at C4 | Radioimaging or anticancer applications |
Key Insights :
- Phosphoryl groups enhance reactivity for drug-target interactions .
- The target compound’s dihydroindole may offer a balance between lipophilicity and polarity, optimizing blood-brain barrier penetration for neurological applications .
Structural and Functional Uniqueness of the Target Compound
The 2,3-dihydroindole moiety distinguishes [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine from fully aromatic indole derivatives (e.g., benzodiazole in or benzyl-indole in ). Partial saturation of the indole ring likely:
- Reduces π-π stacking interactions, altering binding modes in enzymatic pockets.
- Improves metabolic stability by limiting oxidative degradation pathways.
Biological Activity
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biochemical properties, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a pyridine ring, which is known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 210.27 g/mol.
Biological Activity Overview
Research indicates that compounds containing indole and pyridine structures often exhibit diverse biological activities, including:
- Anticancer Properties : Many indole derivatives have shown promise in inhibiting the growth of various cancer cell lines.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles due to their ability to modulate neurotransmitter systems.
- Anti-inflammatory Activity : Indole derivatives have been reported to possess anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.
The compound interacts with various enzymes and proteins, influencing metabolic pathways. Key findings include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, leading to altered metabolic flux.
- Protein Binding : The compound can bind to proteins, affecting their conformation and function, which is crucial for its biological effects.
Cellular Effects
The biological activity of this compound extends to cellular levels:
- Cell Signaling Modulation : The compound has been observed to activate signaling pathways that enhance gene expression related to cell survival and proliferation.
- Metabolic Regulation : It influences the activity of key metabolic enzymes, impacting overall cellular metabolism.
Research Findings
Recent studies have focused on the anticancer properties of related indole compounds. For instance:
- Cytotoxicity Studies : Compounds structurally similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 μM to 14.65 μM .
- Apoptosis Induction : Certain analogs were found to induce apoptosis in cancer cells by enhancing caspase activity, demonstrating their potential as therapeutic agents .
- Microtubule Disruption : Some studies indicated that these compounds could act as microtubule-destabilizing agents, crucial for cancer therapy due to their role in cell division .
Case Studies
Several case studies have highlighted the biological activity of indole derivatives:
- Case Study 1 : A study on a related indole derivative showed effective inhibition of tumor growth in vivo, suggesting that the compound's mechanism may involve multiple pathways including apoptosis and cell cycle arrest .
- Case Study 2 : Another investigation revealed that indole derivatives could significantly reduce inflammation markers in animal models of chronic inflammation, showcasing their therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine?
- Methodology : The compound can be synthesized via alkylation reactions between a pyridine precursor (e.g., 3-pyridinylmethanamine derivatives) and indole-containing electrophiles. A common approach involves reductive amination or nucleophilic substitution under acidic/basic conditions, followed by purification via column chromatography or crystallization .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., dimerization of indole derivatives). Continuous flow reactors may enhance yield and reproducibility .
Q. Which analytical techniques are optimal for structural confirmation?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyridine and indole rings. Compare chemical shifts with related compounds (e.g., 7.2–8.5 ppm for pyridine protons; 6.5–7.8 ppm for indole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] for CHN: 224.1194).
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What safety protocols should be followed during handling?
- Hazard Mitigation :
- GHS Classification : Based on structurally similar amines (e.g., pyridine derivatives), anticipate acute toxicity (Category 4, H302), skin/eye irritation (Category 2, H315/H319), and respiratory irritation (H335) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproduct formation during synthesis?
- Experimental Design :
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) may suppress indole dimerization.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and identify intermediates .
- Data Analysis : Compare yields and purity under varying conditions (e.g., solvent polarity, pH). For example, polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .
Q. How can contradictory bioactivity data in antimicrobial assays be resolved?
- Case Study : A structurally similar indole-pyridine hybrid (4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) showed variable MIC values against S. aureus (2–16 µg/mL) due to assay conditions .
- Methodology :
- Standardize Protocols : Use CLSI guidelines for broth microdilution assays.
- Molecular Docking : Identify binding interactions with target proteins (e.g., bacterial DNA gyrase) to explain potency variations. For example, hydrophobic interactions with Leu704 or Gly708 residues correlate with activity .
- Statistical Tools : Apply ANOVA to assess significance of replicate data.
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- In Silico Modeling :
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS = 65–80%), blood-brain barrier penetration (low), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with target receptors (e.g., androgen receptor for oncology applications) over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
